

# Spectroscopic Profile of 3-(Aminomethyl)benzoic Acid Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: 3-(Aminomethyl)benzoic acid hydrochloride

Cat. No.: B1284310

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This technical guide provides an in-depth overview of the spectroscopic data for **3-(Aminomethyl)benzoic acid hydrochloride** (CAS No: 876-03-9), a compound of interest in pharmaceutical and chemical research.<sup>[1][2][3][4][5][6]</sup> This document compiles available spectroscopic data, details experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis, aiming to serve as a comprehensive resource for professionals in drug development and scientific research.

## Compound Overview

Chemical Structure:

Molecular Formula:  $C_8H_{10}ClNO_2$  Molecular Weight: 187.62 g/mol <sup>[1][3]</sup>

**3-(Aminomethyl)benzoic acid hydrochloride** is a derivative of benzoic acid containing an aminomethyl group at the meta position. It serves as a versatile building block in organic synthesis and is explored for its potential in the development of novel therapeutic agents.<sup>[7]</sup>

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **3-(Aminomethyl)benzoic acid hydrochloride**.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.08	d	2H	-CH <sub>2</sub> -
7.53	t	1H	Ar-H
7.80	d	1H	Ar-H
7.94	d	1H	Ar-H
8.10	s	1H	-COOH
8.65	s	3H	-NH <sub>3</sub> <sup>+</sup>
Solvent: DMSO-d <sub>6</sub> [6]			

## Infrared (IR) Spectroscopy

Specific experimental IR absorption data for **3-(Aminomethyl)benzoic acid hydrochloride** is not readily available in the public domain. However, characteristic absorption bands can be predicted based on its functional groups.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
O-H (Carboxylic Acid)	3300-2500 (broad)
N-H (Ammonium)	3200-2800 (broad)
C-H (Aromatic)	3100-3000
C=O (Carboxylic Acid)	1710-1680
C=C (Aromatic)	1600-1450
C-N	1250-1020
C-O	1320-1210

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental <sup>13</sup>C NMR data for **3-(Aminomethyl)benzoic acid hydrochloride** is not readily available. Predicted chemical shifts are provided for reference.

Carbon Atom	Predicted Chemical Shift (δ) ppm
-CH <sub>2</sub> -	~45
Aromatic C-H	128-135
Aromatic C (quaternary)	130-140
-COOH	~167

## Mass Spectrometry

Specific experimental mass spectrometry data, including fragmentation patterns, for **3-(Aminomethyl)benzoic acid hydrochloride** is not readily available. The expected molecular ion peak is provided.

Ion	m/z
[M+H] <sup>+</sup> (of free base)	152.07

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
  - Accurately weigh 5-10 mg of **3-(Aminomethyl)benzoic acid hydrochloride**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.
- $^1\text{H}$  NMR Data Acquisition:
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a standard single-pulse experiment.
  - Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
  - Set a relaxation delay (D1) of 1-2 seconds between scans.
- $^{13}\text{C}$  NMR Data Acquisition:
  - Switch the spectrometer to the  $^{13}\text{C}$  channel.
  - Use a standard proton-decoupled pulse sequence.
  - Set a wider spectral width to cover the entire range of  $^{13}\text{C}$  chemical shifts (e.g., 0-200 ppm).
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the low natural abundance of  $^{13}\text{C}$ .
  - A longer relaxation delay may be necessary for quantitative analysis.

- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum to obtain pure absorption peaks.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Perform baseline correction to ensure a flat baseline.
  - Integrate the peaks in the  $^1\text{H}$  spectrum to determine the relative number of protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Background Spectrum:
  - Ensure the ATR crystal is clean.
  - Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
- Sample Preparation and Analysis:
  - Place a small amount of the solid **3-(Aminomethyl)benzoic acid hydrochloride** sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
  - Acquire the IR spectrum over a typical range of  $4000\text{-}400\text{ cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:

- The software will automatically subtract the background spectrum from the sample spectrum.
- Identify and label the major absorption peaks.

## Mass Spectrometry (MS)

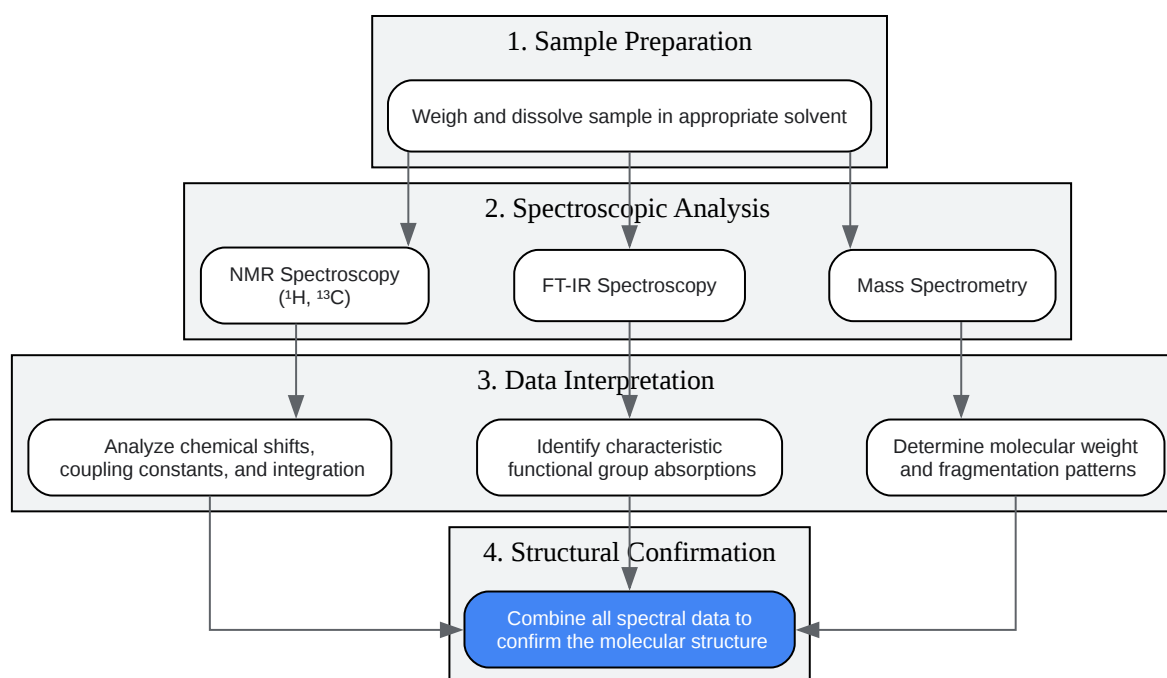
Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
  - Prepare a dilute solution of **3-(Aminomethyl)benzoic acid hydrochloride** in a suitable solvent (e.g., methanol or acetonitrile/water). The concentration should be in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range.
- Instrument Setup:
  - Set the mass spectrometer to positive ion detection mode for ESI.
  - Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.
  - Calibrate the mass analyzer using a standard calibration compound.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a constant flow rate.
  - Acquire the mass spectrum over a relevant  $m/z$  range (e.g., 50-500).
- Data Analysis:
  - Identify the molecular ion peak ( $[\text{M}+\text{H}]^+$  for the free base).
  - If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to deduce structural information.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3-(Aminomethyl)benzoic acid hydrochloride**.



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Caption: General workflow for spectroscopic analysis.

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## References

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